molecular formula C11H12N2O3 B1608440 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid CAS No. 37640-73-6

3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B1608440
CAS No.: 37640-73-6
M. Wt: 220.22 g/mol
InChI Key: BERQTZASCMALML-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is an organic compound with the molecular formula C11H12N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of 5-methoxy-1H-benzimidazole with a suitable propanoic acid derivative. One common method involves the reaction of 5-methoxy-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: 3-(5-Hydroxy-1H-benzimidazol-2-yl)propanoic acid.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

  • Role : This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.
  • Reactions : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with enhanced properties.
Reaction TypeReagentsMajor Products Formed
OxidationPotassium permanganateCorresponding oxides
ReductionLithium aluminum hydrideReduced amine derivatives
SubstitutionAlkyl halides + BaseAlkylated benzimidazole derivatives

2. Coordination Chemistry

  • Ligand Properties : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit unique catalytic properties.

Biological Applications

1. Antimicrobial Activity

  • Research Findings : Studies have indicated that 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid possesses antimicrobial properties, making it a candidate for developing new antibiotics. For instance, it has been tested against various bacterial strains with promising results.

2. Anticancer Properties

  • Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes related to cell proliferation. Research has shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Medical Applications

1. Therapeutic Potential

  • Drug Development : Investigations into this compound have revealed its potential as a therapeutic agent targeting specific biological pathways. Notably, it has been studied as a partial agonist of G protein-coupled bile acid receptor (GPBA), which plays a role in glucose metabolism.
Study ReferenceFindings
Enomoto et al., 2017Demonstrated that the compound reduces blood glucose levels in murine models.

2. Neuroprotective Effects

  • Neurodegenerative Disorders : Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects against oxidative stress, making them candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Studies

  • Antimicrobial Evaluation
    • A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed significant inhibition zones compared to standard antibiotics.
  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid
  • 3-(5,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 3-(1H-Benzimidazol-1-yl)propanoic acid

Uniqueness

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is unique due to the presence of the methoxy group at the 5-position of the benzimidazole ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.

Biological Activity

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a methoxy group and a propanoic acid moiety. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer treatment.
  • Receptor Modulation : It can bind to receptors that regulate different physiological processes, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that the compound has antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Activity : The ability to inhibit cell proliferation positions this compound as a potential anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, suggesting that this benzimidazole derivative may also offer protection against neurodegenerative conditions.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

Table 1: Summary of Biological Activities

CompoundActivity TypeObservationsReference
This compoundAntimicrobialExhibits antimicrobial activity against various pathogens
This compoundAnticancerInduces apoptosis in cancer cell lines
This compoundNeuroprotectivePotential neuroprotection observed in preliminary studies

Research Findings

Recent research has focused on optimizing the structure of benzimidazole derivatives to enhance their biological activities. For instance, modifications to the methoxy group or the propanoic acid chain can significantly influence the compound's efficacy against specific targets.

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Addition of halogen substituentsIncreased anticancer potency
Variation in alkyl chain lengthAltered antimicrobial activity
Hydroxyl group substitutionEnhanced neuroprotective effects

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERQTZASCMALML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388384
Record name 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37640-73-6
Record name 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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